molecular formula C22H31N3O5 B2875171 2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-N,N-bis(2-methoxyethyl)-2-oxoacetamide CAS No. 872843-45-3

2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-N,N-bis(2-methoxyethyl)-2-oxoacetamide

Cat. No.: B2875171
CAS No.: 872843-45-3
M. Wt: 417.506
InChI Key: BAWWAJFOFLLTQV-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you mentioned, are a class of compounds that have a wide range of biological activities . They are often used in the development of new drugs .


Synthesis Analysis

The synthesis of indole derivatives can involve various chemical reactions, depending on the specific structure of the compound . For example, a general approach for the synthesis of some indole derivatives involves the use of efficient precursors .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be complex and varied, depending on the specific compound and the conditions under which the reactions are carried out .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Debnath and Ganguly (2015) focused on the synthesis of novel acetamide derivatives, including those with indole structures, and evaluated their antimicrobial activities against various pathogens. These compounds showed promising antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Antipsychotic Potential

Research by Wise et al. (1987) investigated the antipsychotic-like profiles of certain acetamide compounds, revealing their potential as antipsychotic agents without interacting with dopamine receptors. This study indicates the role of acetamide derivatives in exploring new antipsychotic medications (Wise et al., 1987).

Chemical Synthesis and Biological Activities

Sharma et al. (2004) synthesized a series of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and evaluated their antimicrobial activities, demonstrating the utility of acetamide and related structures in developing antimicrobial agents. This suggests potential research avenues in exploring the antimicrobial properties of similar compounds (Sharma et al., 2004).

Glutaminase Inhibition for Cancer Therapy

Shukla et al. (2012) designed and synthesized analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) as glutaminase inhibitors, highlighting the role of acetamide derivatives in cancer research, specifically in targeting glutaminase to inhibit cancer cell growth (Shukla et al., 2012).

Mechanism of Action

Mode of Action

It is likely that it interacts with its target(s) in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

For instance, the presence of the 2-methoxyethyl group could potentially influence its absorption and distribution . More research is needed to confirm these hypotheses and to fully understand the compound’s pharmacokinetic profile.

Result of Action

The molecular and cellular effects of this compound’s action are currently unclear. Its effects will depend on its specific target(s) and the biochemical pathways it influences. These effects could range from changes in gene expression to alterations in cellular metabolism .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some indole derivatives have been found to have toxic effects, which is why they are often used in the development of antimicrobial agents .

Future Directions

The study of indole derivatives is a rapidly evolving field, with new compounds being synthesized and tested for various biological activities. Future research may focus on improving the synthesis methods, understanding the mechanisms of action, and assessing the safety and efficacy of these compounds .

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-bis(2-methoxyethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5/c1-5-23(6-2)20(26)16-25-15-18(17-9-7-8-10-19(17)25)21(27)22(28)24(11-13-29-3)12-14-30-4/h7-10,15H,5-6,11-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWWAJFOFLLTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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